1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
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Overview
Description
1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound that belongs to the class of benzodioxoles These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Fluorophenyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with a fluorophenyl thiol.
Formation of the Dihydroimidazolyl Group: This can be synthesized through the condensation of an appropriate amine with a carbonyl compound, followed by cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like thiols or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxol-5-yl-2-methylpropanoic acid: Another benzodioxole derivative with different functional groups.
1,3-Benzodioxol-5-yl-2-oxiranyl-3,4-dimethoxyphenylmethanone: A compound with an oxirane ring and methoxy groups.
Uniqueness
1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is unique due to the combination of its benzodioxole, fluorophenyl, and dihydroimidazolyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S/c19-14-4-2-1-3-13(14)10-25-18-20-7-8-21(18)17(22)12-5-6-15-16(9-12)24-11-23-15/h1-6,9H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTUHRRCALGSFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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